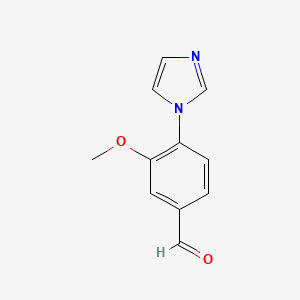

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-imidazol-1-yl-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-6-9(7-14)2-3-10(11)13-5-4-12-8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFARODQVUOAKSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a methoxy-substituted phenyl ring linked to an imidazole heterocycle, serves as a versatile scaffold and key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds.

The primary synthetic challenge in constructing this molecule lies in the formation of the carbon-nitrogen (C-N) bond between the benzaldehyde ring and the imidazole moiety. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal synthetic pathways to achieve this transformation. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and a comparative analysis of the leading catalytic systems.

We will focus on two of the most powerful and widely adopted methods for N-arylation in modern organic chemistry: the classic, copper-catalyzed Ullmann condensation and the more contemporary, palladium-catalyzed Buchwald-Hartwig amination. Each method will be presented with a theoretical framework, a detailed experimental protocol, and a discussion of its mechanistic underpinnings.

Part 1: Synthesis via Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, is a cornerstone of C-N bond formation.[1][2] It traditionally involves the reaction of an aryl halide with a nucleophile (in this case, imidazole) in the presence of stoichiometric copper at high temperatures.[1][3] While historically demanding, modern iterations have introduced soluble copper salts and ligands, significantly improving the reaction's efficiency and scope.[4][5]

Strategic Considerations & Precursor Synthesis

The success of the Ullmann reaction is highly dependent on the reactivity of the aryl halide, which follows the general trend I > Br > Cl >> F. The starting material is therefore a 4-halo-3-methoxybenzaldehyde. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a common and inexpensive precursor, which can be converted to the corresponding aryl halide through various established methods.

A critical consideration is the aldehyde functional group, which can be sensitive to the strongly basic and high-temperature conditions typical of an Ullmann reaction. To circumvent potential side reactions, such as Cannizzaro reactions or aldol condensations, the aldehyde is often protected as an acetal. A patent describing a similar synthesis utilizes 4-bromobenzaldehyde dimethyl acetal, which is deprotected in a final acidic workup step to reveal the target aldehyde.[6]

Detailed Experimental Protocol (Adapted from Patent Literature)

This protocol is based on the copper-catalyzed coupling of imidazole with a protected 4-halo-3-methoxybenzaldehyde, followed by deprotection.[6]

Step 1: N-Arylation

-

To a dry reaction vessel under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.05 equivalents).

-

Carefully add dry dimethylformamide (DMF) and cool the suspension in an ice bath.

-

Add imidazole (1.0 equivalent) portion-wise to the suspension and stir at room temperature for 20-30 minutes until hydrogen evolution ceases. This forms the sodium salt of imidazole in situ.

-

To this mixture, add 4-bromo-3-methoxybenzaldehyde dimethyl acetal (1.0 equivalent) and copper(I) oxide (Cu₂O, ~0.1 equivalents) or copper powder.[4][6]

-

Heat the reaction mixture to 130-150°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with chloroform and water.

-

Filter the mixture through a pad of Celite to remove insoluble copper salts.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Acetal Deprotection

-

Dissolve the crude residue from Step 1 in a mixture of tetrahydrofuran (THF) and 1N hydrochloric acid.

-

Stir the solution at room temperature for 4-6 hours until deprotection is complete (monitored by TLC).

-

Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to yield this compound.

Workflow and Mechanistic Rationale

The Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle or a related pathway involving an initial oxidative addition of the aryl halide to a Cu(I) species. The imidazole anion then coordinates to the copper center, followed by reductive elimination to form the desired C-N bond and regenerate the active catalyst. The use of a high-boiling polar aprotic solvent like DMF is crucial to solubilize the reactants and reach the necessary reaction temperatures.[2]

Caption: Ullmann synthesis workflow for the target compound.

Part 2: Synthesis via Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation since its development in the mid-1990s.[7][8] It generally offers milder reaction conditions, greater functional group tolerance, and a broader substrate scope compared to the Ullmann condensation.[9] The key to its success lies in the use of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[10][11]

Catalyst System and Rationale

A typical Buchwald-Hartwig catalyst system consists of three components:

-

Palladium Precatalyst: Common sources include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[9] These are reduced in situ to the active Pd(0) species.

-

Ligand: This is the most critical component. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BINAP are essential.[9][12] They promote oxidative addition, prevent catalyst decomposition, and facilitate the final reductive elimination step. The choice of ligand can dramatically affect reaction efficiency.

-

Base: A moderately strong base is required to deprotonate the imidazole. Bases like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu) are commonly used.

The aldehyde functionality is generally more tolerant of these conditions compared to the Ullmann reaction, potentially obviating the need for a protecting group, especially with aryl bromides or iodides at lower temperatures.

Proposed Experimental Protocol

This is a representative protocol adapted from general procedures for the N-arylation of imidazoles.[10][12]

-

To a flame-dried Schlenk tube, add 4-bromo-3-methoxybenzaldehyde (1.0 equivalent), imidazole (1.2 equivalents), and cesium carbonate (2.0 equivalents).

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., Xantphos, 4 mol %).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

-

Heat the reaction mixture in an oil bath to 100-120°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a plug of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the target product.

Catalytic Cycle and Mechanistic Insights

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[7][8]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. The resulting Pd(II) complex then coordinates with imidazole. A base removes the proton from the imidazole nitrogen, and the final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.

Comparative Analysis

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (Cu₂O, CuI, Cu powder)[4][6] | Palladium (Pd(OAc)₂, Pd₂(dba)₃)[9][10] |

| Ligands | Often ligand-free or simple ligands[1][4] | Bulky, electron-rich phosphines (essential)[12] |

| Temperature | High (130-210°C)[1] | Moderate (80-120°C)[10] |

| Base | Strong (NaH) or moderate (K₂CO₃, Cs₂CO₃)[4][6] | Moderate (Cs₂CO₃, NaOt-Bu)[10] |

| Substrate Scope | Good for aryl iodides and bromides[4] | Excellent for chlorides, bromides, iodides, triflates[10] |

| Pros | Low catalyst cost, well-established. | Milder conditions, high functional group tolerance, higher yields. |

| Cons | Harsh conditions, potential need for protecting groups, lower yields, stoichiometric copper waste. | High cost of palladium and ligands, sensitivity to air/moisture. |

Conclusion

The synthesis of this compound is most effectively achieved through N-arylation strategies. For large-scale industrial applications where cost is a primary driver, the Ullmann condensation remains a viable, albeit challenging, option due to the inexpensiveness of copper catalysts. However, it requires harsh conditions that may necessitate a protection-deprotection sequence for the sensitive aldehyde group.

For laboratory-scale synthesis, drug discovery, and applications demanding high yields and functional group compatibility, the Buchwald-Hartwig amination is unequivocally the superior method.[7] Its milder conditions, broader scope, and well-understood catalytic mechanism provide a more reliable and versatile route to the target molecule, often without the need for protecting groups. The primary drawback is the significant cost associated with palladium and specialized phosphine ligands, which must be weighed against the gains in efficiency and yield. The selection of the optimal pathway will ultimately depend on the specific constraints and goals of the research program, including scale, budget, and available chemical feedstock.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 6. Synthesis routes of 4-(1H-Imidazol-1-yl)benzaldehyde [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry. As a key intermediate in the synthesis of novel therapeutics, particularly histamine H3 receptor antagonists, a thorough understanding of its physicochemical properties is paramount for its effective application in drug discovery and development.[1] This document delves into the synthesis, structural elucidation, and key physicochemical parameters of this compound, offering both established data and validated protocols for properties yet to be extensively documented.

Molecular Structure and Identification

This compound is a derivative of vanillin, incorporating an imidazole moiety at the 4-position of the benzene ring. This structural modification imparts unique electronic and steric properties that are crucial for its biological activity and synthetic utility.

| Identifier | Value | Source |

| CAS Number | 870837-70-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 202.21 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | N/A |

Synthesis Pathway: A Strategic Approach

The synthesis of this compound can be strategically designed starting from readily available precursors. A common and efficient method involves the N-arylation of imidazole with a suitably substituted benzaldehyde derivative. The Ullmann condensation is a classic and reliable approach for this transformation.

The logical starting material for this synthesis is 4-fluoro-3-methoxybenzaldehyde, which can be derived from vanillin. The electron-withdrawing nature of the fluorine atom and the aldehyde group activates the aryl halide for nucleophilic aromatic substitution by the imidazole.

References

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde CAS number

An In-depth Technical Guide to 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into its synthesis, applications, and strategic role in the discovery of novel therapeutics.

Compound Profile and Significance

This compound is a substituted benzaldehyde derivative featuring an imidazole ring, a crucial pharmacophore in many biologically active compounds. Its strategic importance lies in its utility as a versatile intermediate for constructing more complex molecules, particularly those targeting the central nervous system.

The presence of three key functional groups—the aldehyde, the imidazole ring, and the methoxy group—provides multiple reaction handles for chemists to elaborate the structure, enabling the systematic exploration of structure-activity relationships (SAR).

| Identifier | Value | Source |

| CAS Number | 870837-70-0 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Appearance | Light yellow to orange powder/crystal | [2] |

Strategic Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a robust and commonly employed method is the nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its reliability and scalability in a laboratory setting.

Experimental Protocol: SNAr Synthesis

Objective: To synthesize this compound from 4-fluoro-3-methoxybenzaldehyde and imidazole.

Causality: The SNAr reaction is ideal here due to the electron-withdrawing nature of the aldehyde group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom is an excellent leaving group in this context.

Reagents & Materials:

-

4-fluoro-3-methoxybenzaldehyde

-

Imidazole

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard workup and purification apparatus (separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-3-methoxybenzaldehyde (1.0 eq), imidazole (1.2-1.5 eq), and anhydrous potassium carbonate (2.0-3.0 eq).

-

Expertise & Experience: Using a slight excess of imidazole drives the reaction to completion. Potassium carbonate acts as a base to deprotonate the imidazole, forming the imidazolide anion, which is a much stronger nucleophile. Anhydrous conditions are critical to prevent side reactions.

-

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents.

-

Expertise & Experience: DMF is the solvent of choice as it is polar and aprotic, effectively solvating the potassium imidazolide salt without interfering with the nucleophilic attack. Its high boiling point is suitable for heated reactions.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed (typically 12-24 hours).

-

Workup & Extraction: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Trustworthiness: The aqueous workup quenches the reaction and removes the inorganic salts (like KF and excess K₂CO₃) and DMF. Multiple extractions with an organic solvent like ethyl acetate ensure complete recovery of the product.

-

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Expertise & Experience: The brine wash helps to remove residual water from the organic layer, facilitating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield the final product.

-

Trustworthiness: Purification is essential to remove unreacted starting materials and any side products, ensuring the high purity required for subsequent synthetic steps.

-

Caption: SNAr synthesis workflow for the target compound.

Applications in Drug Discovery and Development

This compound is not typically an end-product therapeutic but rather a critical intermediate. Its primary value is in the synthesis of histamine H3 receptor antagonists and other neurologically active agents.[1]

-

Histamine H3 Receptor Antagonists: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor are investigated for their potential to treat a range of neurological disorders by enhancing cognitive function and promoting wakefulness.[1] Conditions of interest include Alzheimer's disease, epilepsy, and sleep disorders.[1]

-

Scaffold for SAR Studies: The molecule serves as an excellent scaffold for building compound libraries. The aldehyde group can be readily converted into other functional groups (amines, alcohols, acids, etc.) or used in condensation reactions to link different molecular fragments. This allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.[1]

-

Neurological Research Reagents: As a building block for bioactive molecules, it is used to create novel chemical probes to study neurological pathways and validate new drug targets.[1]

Caption: Role of the intermediate in a drug discovery workflow.

Physicochemical and Safety Data

Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.

Properties and Storage

| Property | Value | Source/Note |

| Melting Point | 153-155 °C (for the related 4-(1H-imidazol-1-yl)benzaldehyde) | [2] |

| Solubility | Soluble in methanol and other polar organic solvents. | [2] |

| Storage | Store at 2-8°C under an inert gas atmosphere (e.g., nitrogen or argon). | [1][2] |

Safety and Handling

While specific hazard data for this exact derivative is not extensively published, data for the closely related structural analog, 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9), should be used as a precautionary reference.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses/goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

References

structure elucidation of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

An In-Depth Technical Guide to the Structure Elucidation of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of chemical synthesis, drug discovery, and materials science. This guide provides a comprehensive, methodology-driven approach to the , a heterocyclic compound of interest as a key intermediate in pharmaceutical synthesis.[1] We move beyond a simple recitation of techniques, instead focusing on the strategic integration of modern analytical methods. This document details the causality behind experimental choices, from initial mass and elemental composition analysis via Mass Spectrometry (MS) to the definitive functional group identification using Infrared (IR) and UV-Vis Spectroscopy. The core of the elucidation lies in the complete assignment of proton (¹H) and carbon (¹³C) signals through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each step is presented as a self-validating system, where data from orthogonal techniques converge to build an unassailable structural hypothesis. Detailed, field-proven protocols and data interpretation frameworks are provided to guide the practicing scientist.

The Strategic Workflow: A Multi-Modal Approach

The structure elucidation of a novel or uncharacterized compound is not a linear process but an iterative cycle of hypothesis generation and validation. Our strategy for this compound is built upon a foundation of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined power allows for unambiguous confirmation. The logical flow is designed to move from the general to the specific: from molecular formula to functional groups, and finally to the precise atomic connectivity.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Elemental Formula

Expertise & Rationale: The first step in any structure elucidation is to determine the molecular weight (MW) and, from that, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We select Electrospray Ionization (ESI) as the method of choice due to its soft ionization nature, which is ideal for preserving the integrity of moderately polar organic molecules like our target compound, ensuring the molecular ion ([M+H]⁺) is the base peak.

Expected Data: The empirical formula is C₁₀H₈N₂O, with a calculated monoisotopic mass of 172.0637 Da.[2]

| Parameter | Expected Value | Rationale |

| Ionization Mode | ESI Positive | The imidazole moiety is basic and readily accepts a proton. |

| Observed Ion | [M+H]⁺ | Protonated molecular ion. |

| Theoretical m/z | 173.0710 | Calculated for [C₁₀H₉N₂O]⁺. |

| Mass Accuracy | < 5 ppm | Standard for HRMS, confirming elemental composition. |

| Key Fragments | Loss of CO, HCN | Fragmentation of the imidazole ring and loss of the carbonyl group are common pathways for related structures.[3][4] |

Protocol 2.1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid aids in protonation for ESI+ mode.

-

Instrument: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Method:

-

Ion Source: ESI, Positive mode.

-

Infusion: Direct infusion via syringe pump at 5 µL/min.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Mass Range: 50-500 m/z.

-

-

Data Analysis: Identify the m/z of the most abundant ion. Use the instrument's software to calculate the elemental composition based on the exact mass, comparing it to the theoretical value for C₁₀H₉N₂O⁺.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and non-destructive method to identify the key functional groups present. The "fingerprint" provided by IR is crucial for confirming the presence of the aldehyde, the aromatic systems, and the ether linkage, which are all expected components of the molecule. We employ an Attenuated Total Reflectance (ATR) accessory for its simplicity, requiring minimal sample preparation.[5]

Expected Data: The IR spectrum is dominated by characteristic stretches. The conjugation of the aldehyde to the aromatic ring is expected to lower the C=O stretching frequency.[6][7]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type & Rationale |

| Aldehyde C-H | ~2850 and ~2750 | C-H stretch. The presence of two bands (a Fermi doublet) is highly characteristic of an aldehyde C-H bond.[8][9] |

| Aromatic C-H | > 3000 | C-H stretch. |

| Aldehyde C=O | ~1705 | C=O stretch. Lowered from the typical ~1730 cm⁻¹ due to conjugation with the benzene ring.[7] |

| Aromatic C=C | ~1600, ~1520, ~1480 | C=C ring stretching vibrations. |

| Aryl Ether C-O | ~1250 (asymmetric), ~1030 (symmetric) | C-O stretch from the methoxy group. |

Protocol 3.1: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the ATR accessory.

-

Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

-

Method:

-

Background Scan: Collect a background spectrum of the empty ATR crystal.

-

Sample Scan: Apply pressure to the sample using the ATR anvil and collect the spectrum.

-

Parameters: 4 cm⁻¹ resolution, 32 scans co-added, 4000-600 cm⁻¹ range.

-

-

Data Analysis: Process the spectrum (ATR correction, baseline correction) and identify the principal absorption bands. Correlate these bands with known functional group frequencies using the data in the table above.

UV-Vis Spectroscopy: Probing the Conjugated System

Expertise & Rationale: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The structure contains two key chromophores—the imidazole ring and the methoxy-substituted benzaldehyde—linked together. This extended π-conjugated system is expected to produce characteristic absorption bands. The position (λ_max) and intensity (molar absorptivity) of these bands confirm the nature of the electronic system. Imidazole itself shows characteristic π → π* transitions, which will be red-shifted by conjugation to the phenyl ring.[10][11]

Expected Data:

| Transition Type | Expected λ_max (nm) | Rationale |

| π → π | ~220-250 nm | High-energy transition associated with the aromatic and imidazole systems. |

| n → π | ~270-300 nm | Lower-energy transition involving the non-bonding electrons of the carbonyl oxygen and imidazole nitrogens, extended by conjugation.[10][12] |

Protocol 4.1: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in spectroscopic-grade ethanol or methanol at a concentration of ~1 mg/mL. Create a dilution series to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically in the µM range).

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Method:

-

Blank: Use the same solvent (e.g., ethanol) in a matched quartz cuvette as the reference.

-

Scan: Record the spectrum from 200 to 600 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, count, and connectivity of every ¹H and ¹³C atom. A suite of 1D and 2D experiments is required for an unambiguous assignment.

¹H NMR: Proton Environments and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling). The electron-withdrawing aldehyde group and the aromatic systems will significantly deshield adjacent protons, shifting them downfield.[13][14]

Expected Data (in CDCl₃, 400 MHz):

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-aldehyde | 9.9 - 10.1 | singlet (s) | 1H | Highly deshielded by the carbonyl group.[14][15] |

| H-imidazole (C2) | ~8.0 | singlet (s) | 1H | Most deshielded imidazole proton, adjacent to two nitrogens. |

| H-phenyl (H-5) | ~7.9 | doublet (d) | 1H | Ortho to the aldehyde, deshielded. |

| H-phenyl (H-2) | ~7.6 | singlet-like (s) | 1H | Adjacent to two electron-rich/donating groups, complex splitting. |

| H-imidazole (C4/C5) | ~7.4 | multiplet (m) | 2H | Imidazole protons. |

| H-phenyl (H-6) | ~7.3 | doublet (d) | 1H | Ortho to the imidazole group. |

| H-methoxy | ~3.9 | singlet (s) | 3H | Protons on the electron-donating methoxy group. |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms. The chemical shift of the carbonyl carbon is highly diagnostic and appears far downfield.[16][17]

Expected Data (in CDCl₃, 100 MHz):

| Carbon Label | Predicted δ (ppm) | Rationale |

| C-aldehyde | ~191 | Highly deshielded carbonyl carbon.[17] |

| C-phenyl (C3) | ~150 | Aromatic carbon attached to the electron-donating methoxy group. |

| C-phenyl (C4) | ~142 | Aromatic carbon attached to the imidazole nitrogen. |

| C-imidazole (C2) | ~135 | Imidazole carbon between two nitrogens. |

| C-phenyl (C1) | ~132 | Aromatic carbon attached to the aldehyde. |

| C-imidazole (C4/C5) | ~130 / ~118 | Imidazole carbons. |

| C-phenyl (C5, C6) | ~125 / ~115 | Remaining aromatic carbons. |

| C-phenyl (C2) | ~110 | Aromatic carbon shielded by ortho/para directors. |

| C-methoxy | ~56 | Methoxy carbon. |

2D NMR: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will confirm the coupling between protons on the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This definitively assigns the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. This will be critical for connecting the methoxy group to the benzene ring, the aldehyde to the ring, and, most importantly, the imidazole N-1 to the C-4 of the benzene ring.

Caption: Key HMBC correlations confirming the molecular skeleton.

Protocol 5.1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[13] Transfer to a 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.[13]

-

¹H Spectrum: Acquire with a 30° pulse angle, 2-second acquisition time, and a 2-second relaxation delay.

-

¹³C Spectrum: Acquire using proton decoupling, with a 45° pulse angle, 1-second acquisition time, and a 2-second relaxation delay.

-

2D Spectra (COSY, HSQC, HMBC): Use standard, vendor-supplied parameter sets, optimizing the spectral width for the compound's signals.

-

-

Data Analysis:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

-

Integrate the ¹H spectrum and analyze coupling patterns.

-

Use the 2D spectra to build the connectivity map, starting with HSQC to link protons to their carbons, then COSY for H-H neighbors, and finally HMBC to connect the molecular fragments.

-

Final Synthesis and Confirmation

The convergence of data from all analytical techniques provides an unambiguous structural assignment for this compound.

-

MS confirms the molecular formula C₁₀H₈N₂O.

-

IR confirms the presence of an aromatic aldehyde, a methoxy group, and aromatic rings.

-

UV-Vis confirms the extended π-conjugated system.

-

¹H and ¹³C NMR provide the precise number and type of proton and carbon environments.

-

2D NMR definitively establishes the connectivity: the aldehyde and methoxy groups are substituted on the benzene ring, which is in turn attached to the N-1 position of the imidazole ring.

This multi-faceted, self-validating approach leaves no ambiguity and stands as the gold standard for chemical structure elucidation in modern research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

biological activity of imidazole-based benzaldehydes

An In-depth Technical Guide to the Biological Activity of Imidazole-Based Benzaldehydes

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic characteristics and ability to engage in various biological interactions have made it a focal point for the design and synthesis of novel therapeutic agents.[3][4] When functionalized with a benzaldehyde moiety, the resulting imidazole-based benzaldehyde derivatives exhibit a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][5][6] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Imidazole Scaffold and the Significance of Benzaldehyde Substitution

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[7][8] This structure is found in a variety of natural and synthetic bioactive compounds, including the amino acid histidine, histamine, and numerous approved drugs.[9][10] The imidazole ring's ability to act as both a hydrogen bond donor and acceptor, its high polarity, and its capacity to coordinate with metal ions contribute to its versatile binding capabilities with a wide range of biological targets.[1][3]

The incorporation of a benzaldehyde group into the imidazole scaffold can be achieved through several synthetic routes, most notably the Radiszewski and Debus syntheses, which involve the condensation of a dicarbonyl compound, an aldehyde (such as benzaldehyde), and ammonia or an ammonia source.[11][12][13] The resulting imidazole-based benzaldehydes possess a unique three-dimensional structure that can be further modified to optimize their biological activity. The substituent pattern on the benzaldehyde ring plays a crucial role in modulating the pharmacological properties of these derivatives, influencing their potency and selectivity.[14]

Anticancer Activity: Mechanisms and Therapeutic Potential

Imidazole-based compounds have been extensively investigated for their anticancer properties, with several derivatives demonstrating potent activity against a range of cancer cell lines.[1][15] The mechanisms underlying their cytotoxic effects are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.[7][9]

Key Mechanisms of Anticancer Action

-

Tubulin Polymerization Inhibition: A significant number of imidazole derivatives exert their anticancer effects by disrupting microtubule dynamics.[1][9] They bind to the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] For instance, certain 1-substituted-2-aryl imidazoles have displayed potent antiproliferative activities with IC50 values in the nanomolar range against various cancer cell lines.[1]

-

Kinase Inhibition: The imidazole scaffold is well-suited for the design of kinase inhibitors.[15] Imidazole-based compounds have been developed to target various kinases involved in cancer signaling pathways, such as tyrosine kinases and serine-threonine kinases.[1][7] By inhibiting these enzymes, these compounds can block downstream signaling cascades that promote tumor growth and proliferation.

-

DNA Intercalation and Damage: Some benzimidazole derivatives, which share a similar structural motif, are known to act as DNA alkylating agents, leading to DNA damage and apoptosis.[9] While this mechanism is more established for benzimidazoles, the planar aromatic structure of certain imidazole-based benzaldehydes suggests a potential for DNA intercalation.

-

Induction of Apoptosis via Reactive Oxygen Species (ROS): Certain imidazole derivatives can increase intracellular levels of ROS in cancer cells, leading to oxidative stress and triggering apoptosis.[7] Cancer cells, with their higher metabolic rate, are often more vulnerable to oxidative stress than normal cells.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected imidazole-based derivatives from the literature.

| Compound Class | Cancer Cell Line | IC50 (nM) | Reference |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | SW480 (colorectal) | 27.42 | [1] |

| HCT116 (colorectal) | 23.12 | [1] | |

| Caco-2 (colorectal) | 33.14 | [1] | |

| 1-Substituted-2-aryl imidazoles | Various | 80 - 1000 | [1] |

| Imidazoles linked with a thiazole moiety | NUGC-3 (gastric) | 50 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazole-based benzaldehyde derivatives in culture medium. Add the compounds to the wells and incubate for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates a simplified kinase inhibition pathway targeted by some imidazole-based anticancer agents.

Caption: Kinase inhibition by imidazole-based benzaldehydes.

Antimicrobial Activity: A Broad Spectrum of Action

Imidazole derivatives are well-established antimicrobial agents, with many commercially available antifungal drugs belonging to this class.[5][16] Imidazole-based benzaldehydes have also demonstrated significant activity against a wide range of bacteria and fungi.[17][18]

Mechanisms of Antimicrobial Action

The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[19] Disruption of ergosterol biosynthesis leads to increased membrane permeability and ultimately cell death.

The antibacterial mechanisms of imidazole derivatives are more varied and can include:

-

Inhibition of Nucleic Acid Synthesis: Some compounds may interfere with DNA replication and transcription.

-

Protein Synthesis Inhibition: Targeting bacterial ribosomes to halt protein production.

-

Cell Wall Synthesis Inhibition: Disrupting the formation of the bacterial cell wall.

-

Membrane Disruption: Causing damage to the bacterial cell membrane, leading to leakage of cellular contents.[19]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for some imidazole derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Imidazole derivatives | S. aureus | 0.25 | [17] |

| K. pneumoniae | 0.25 | [17] | |

| Imidazole-based compounds | Gram-positive and Gram-negative bacteria | Varies | [18] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

-

Prepare Inoculum: Culture the test microorganism overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Prepare Compound Dilutions: Perform a two-fold serial dilution of the imidazole-based benzaldehyde derivative in a 96-well plate containing broth.

-

Inoculate Wells: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine MIC: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the synthesis and biological evaluation of imidazole-based benzaldehydes.

Caption: General workflow for drug discovery with imidazole derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Imidazole-containing compounds have also demonstrated significant anti-inflammatory properties.[5][6] They can modulate various inflammatory pathways, making them attractive candidates for the development of new anti-inflammatory drugs.

Mechanisms of Anti-inflammatory Action

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some imidazole derivatives can inhibit COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[3]

-

Modulation of Cytokine Production: Imidazopyridine derivatives, a related class of compounds, have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[20]

-

Inhibition of Neutrophil Degranulation: Certain imidazole compounds can inhibit the degranulation of neutrophils, a process that releases inflammatory mediators at the site of inflammation.[3]

In Vivo Anti-inflammatory Evaluation

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[21] A reduction in paw swelling in treated animals compared to a control group indicates anti-inflammatory effects.

Conclusion and Future Directions

Imidazole-based benzaldehydes represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with their synthetic accessibility, make them attractive scaffolds for further drug discovery and development. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action will also be crucial for the rational design of next-generation therapeutic agents based on this remarkable chemical framework.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. scialert.net [scialert.net]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. wjpsonline.com [wjpsonline.com]

- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. chemijournal.com [chemijournal.com]

- 14. researchgate.net [researchgate.net]

- 15. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, an… [ouci.dntb.gov.ua]

- 16. clinmedkaz.org [clinmedkaz.org]

- 17. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. nano-ntp.com [nano-ntp.com]

- 20. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde literature review

An In-Depth Technical Guide to 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Executive Summary

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. It incorporates two key pharmacophores: a vanillin-derived benzaldehyde ring and a C-N linked imidazole moiety. This unique structural combination makes it a valuable intermediate and a versatile scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its synthesis, characterization, and established role as a crucial building block in the development of therapeutics, particularly for neurological disorders. By detailing the underlying chemical principles and experimental protocols, this document serves as a technical resource for researchers engaged in organic synthesis and pharmaceutical development.

Introduction: A Molecule of Two Halves

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products like the amino acid histidine and forming the core of many successful drugs.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged structure for interacting with biological targets.[3][4] On the other hand, vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely available, bio-based starting material derived from lignin, prized for its reactive functional groups that allow for diverse chemical transformations.[5][6]

The fusion of these two entities in this compound (Figure 1) creates a compound with considerable synthetic potential. The aldehyde group serves as a handle for further reactions like Schiff base formation or reductive amination, while the imidazole and methoxy-substituted phenyl rings define its steric and electronic properties for receptor binding.[5][7] Consequently, this molecule has emerged as a key intermediate in the synthesis of high-value pharmaceutical targets.[8]

Figure 1. Chemical Structure of this compound Caption: The molecule features an imidazole ring linked to a 3-methoxybenzaldehyde scaffold.

Note: This DOT script is a simplified representation for visualization and does not conform to standard chemical drawing conventions.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. An effective and well-documented approach is the Ullmann condensation, which is adapted from the synthesis of the analogous compound, 4-(1H-imidazol-1-yl)benzaldehyde.[9] This method involves the copper-catalyzed coupling of an aryl halide with imidazole.

The starting material is 4-bromo-3-methoxybenzaldehyde, which can be prepared from vanillin. The aldehyde functional group is often protected as an acetal during the coupling reaction to prevent unwanted side reactions. The subsequent deprotection under acidic conditions yields the final product.

Synthetic Workflow Diagram

References

- 1. jocpr.com [jocpr.com]

- 2. chemijournal.com [chemijournal.com]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. kemitek.org [kemitek.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound [myskinrecipes.com]

- 9. Synthesis routes of 4-(1H-Imidazol-1-yl)benzaldehyde [benchchem.com]

The Versatile Scaffold: A Technical Guide to the Expanding Applications of Substituted Benzaldehyde Derivatives

Foreword: Unveiling the Potential of a Privileged Structure

Substituted benzaldehydes, a class of aromatic aldehydes, represent a cornerstone in synthetic organic chemistry. Their inherent reactivity, coupled with the vast possibilities for functionalization of the benzene ring, has established them as indispensable building blocks across a multitude of scientific disciplines. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the burgeoning applications of these versatile molecules. Moving beyond a simple cataloging of uses, this document delves into the causality behind experimental designs, the mechanistic underpinnings of their biological activity, and provides actionable protocols to empower further innovation. The content herein is structured to offer a narrative that is both scientifically rigorous and practically insightful, reflecting a commitment to expertise, trustworthiness, and authoritative grounding in the field.

I. The Pharmaceutical Frontier: Targeting Disease with Precision

The tunable nature of the substituted benzaldehyde scaffold has made it a privileged structure in medicinal chemistry, leading to the development of novel therapeutic agents with diverse mechanisms of action.

A. Anticancer Therapeutics: Inducing Cellular Demise

A significant body of research highlights the potential of substituted benzaldehyde derivatives as potent anticancer agents. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways critical for cancer cell proliferation and survival.

1. Benzyloxybenzaldehyde Derivatives: Disrupting Leukemia Cell Proliferation

A series of benzyloxybenzaldehyde derivatives has demonstrated significant cytotoxic and anti-proliferative properties, particularly against human leukemia (HL-60) cells.[1] Notably, compounds such as 2-[(3-methoxybenzyl)oxy]benzaldehyde have emerged as potent agents.[1] The primary mechanism of action involves the induction of apoptosis, a form of programmed cell death, and the arrest of the cell cycle at the G2/M phase.[2] This disruption of the cell cycle prevents cancer cells from dividing and proliferating. Furthermore, these compounds have been shown to induce a loss of mitochondrial membrane potential, a key event in the apoptotic cascade.[2]

Table 1: Anticancer Activity of Select Benzyloxybenzaldehyde Derivatives against HL-60 Cells

| Compound | Structure | IC50 (µM) | Reference |

| 2-(benzyloxy)benzaldehyde | Significant activity at 1-10 µM | [2] | |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | Most potent in the series | [1] | |

| 2-(benzyloxy)-5-chlorobenzaldehyde | Significant activity at 1-10 µM | [2] |

Experimental Protocol: Synthesis of Chalcone and Pyrazoline Derivatives from 2-(Benzyloxy)-4-fluorobenzaldehyde

This protocol outlines a two-step synthesis of potential anticancer agents, starting from a substituted benzaldehyde.[3]

Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

-

Dissolve 2-(Benzyloxy)-4-fluorobenzaldehyde (10 mmol) and an appropriate acetophenone derivative (e.g., 4-hydroxyacetophenone, 10 mmol) in 50 mL of ethanol in a round-bottom flask with magnetic stirring.[3]

-

Slowly add a solution of potassium hydroxide (20 mmol) in 20 mL of ethanol to the mixture at room temperature.[3]

-

Continue stirring at room temperature for 24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Upon completion, pour the reaction mixture into 200 g of crushed ice and acidify with 10% HCl to precipitate the chalcone intermediate.[3]

-

Collect the solid product by vacuum filtration.[3]

Step 2: Cyclocondensation to a Pyrazoline Derivative

-

Reflux the synthesized chalcone (5 mmol) with hydrazine hydrate (10 mmol) in 30 mL of ethanol for 8 hours.[3]

-

Monitor the reaction by TLC.[3]

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazoline derivative.[3]

-

Collect the solid by vacuum filtration and recrystallize from ethanol to obtain the pure product.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[3]

-

Seed cancer cells (e.g., HL-60) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[3]

-

Prepare serial dilutions of the synthesized benzaldehyde derivatives in the cell culture medium.

-

Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for 48 hours.[3]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[3]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[3]

Logical Workflow for Anticancer Drug Discovery with Benzaldehyde Derivatives

Caption: Workflow for the synthesis, biological evaluation, and optimization of substituted benzaldehyde derivatives as potential anticancer agents.

B. Neurodegenerative Disease: Combating Alzheimer's with Cholinesterase Inhibitors

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, partly due to the depletion of the neurotransmitter acetylcholine. Substituted benzaldehyde derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade acetylcholine, thereby offering a therapeutic strategy to manage the symptoms of Alzheimer's.[4][5]

Benzimidazole-based substituted benzaldehyde derivatives have shown potent inhibitory activity against both AChE and BuChE.[5] For instance, a series of twenty-one analogs were synthesized and screened, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range.[5] The structure-activity relationship (SAR) studies revealed that the nature and position of the substituent on the benzaldehyde ring significantly influence the inhibitory potency.[5]

Table 2: Cholinesterase Inhibitory Activity of Select Benzimidazole-Based Benzaldehyde Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Derivative 3 (3,4-dichloro) | Acetylcholinesterase | 0.050 ± 0.001 | [5] |

| Butyrylcholinesterase | 0.080 ± 0.001 | [5] | |

| Donepezil (Standard) | Acetylcholinesterase | 0.016 ± 0.12 | [5] |

| Butyrylcholinesterase | 0.30 ± 0.010 | [5] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of cholinesterases.[6]

-

Prepare a solution of the test compound (substituted benzaldehyde derivative) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the acetylcholinesterase (or butyrylcholinesterase) enzyme solution.[6]

-

Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.[6]

-

Add the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE) and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to initiate the reaction.[6]

-

The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at 412 nm at different time points using a microplate reader.[6]

-

The rate of color development is proportional to the enzyme activity. The inhibitory effect of the test compound is determined by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.

C. Antimicrobial and Antifungal Applications: A Broad Spectrum of Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Substituted benzaldehyde derivatives have demonstrated promising activity against a range of bacteria and fungi.

1. Targeting Fungal Cellular Antioxidation

Certain benzaldehydes exhibit potent antifungal activity by disrupting the cellular antioxidation systems of fungi.[7] Structure-activity relationship studies have shown that the presence of an ortho-hydroxyl group on the aromatic ring enhances antifungal activity.[7] These compounds can act as chemosensitizing agents, increasing the efficacy of conventional antifungal drugs.[7]

Experimental Protocol: Antifungal Bioassay (Radial Growth Inhibition)

This method is used to assess the antifungal activity of compounds against filamentous fungi.[7]

-

Prepare agar plates containing various concentrations of the substituted benzaldehyde derivative to be tested.

-

Inoculate the center of each plate with a small plug of the fungal mycelium (e.g., Aspergillus fumigatus).

-

Incubate the plates at an appropriate temperature for several days.

-

Measure the diameter of the fungal colony on the treated and control (solvent only) plates.

-

Calculate the percentage of growth inhibition using the formula: % Inhibition = 100 x (C-T)/C, where C is the diameter of the colony on the control plate and T is the diameter of the colony on the treated plate.[7]

II. Agricultural Innovations: From Crop Protection to Growth Regulation

Substituted benzaldehydes are also making significant inroads into the agricultural sector, offering solutions for crop protection and yield enhancement.

A. Antifungal Agents for Crop Protection

Fungal pathogens pose a significant threat to global food security. Benzaldehyde and its derivatives are being explored as environmentally friendly fungicides.[8] For instance, a new benzaldehyde derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), has been shown to inhibit the production of aflatoxin B1, a potent carcinogen produced by Aspergillus flavus.[8] The mechanism of action involves the downregulation of genes responsible for aflatoxin biosynthesis.[8]

B. Plant Growth Regulators and Herbicides

Substituted benzaldehydes can also act as plant growth regulators, exhibiting both inhibitory and promoting effects on root growth depending on the specific derivative and its concentration.[9] For example, 2,3-dihydroxybenzaldehyde has been shown to be a potent root growth inhibitor, while salicylaldehyde and 2,4,5-trihydroxybenzaldehyde can promote root growth at low concentrations.[9] This dual activity opens up possibilities for their use in developing new herbicides and plant growth enhancers.

Table 3: Root Growth Regulatory Activity of Select Benzaldehyde Derivatives on Brassica campestris

| Compound | Activity | IC50 (mg/L) | Reference |

| 2,3-Dihydroxybenzaldehyde | Root Growth Inhibition | 8.0 | [9] |

| Salicylaldehyde | Root Growth Inhibition | 83.9 | [9] |

| Salicylaldehyde | Root Growth Promotion | < 10 | [9] |

| 2,4,5-Trihydroxybenzaldehyde | Root Growth Promotion | < 10 | [9] |

III. Material Science: Engineering Functional Polymers

The reactivity of the aldehyde group in substituted benzaldehydes makes them valuable monomers for the synthesis of functional polymers with tailored properties.

A. Copolymerization for Functional Materials

Substituted benzaldehydes can be copolymerized with other monomers, such as phthalaldehyde, to create functional polymers.[10] This approach allows for the introduction of various pendant functionalities into the polymer backbone, which can be further modified to create cross-linked, degradable polymer networks.[10] The reactivity of the benzaldehyde comonomers is sensitive to their electronic properties, providing a means to control the copolymerization process.[10] These materials have potential applications in areas such as drug delivery and smart materials.

Conceptual Diagram of Phthalaldehyde-Benzaldehyde Copolymerization

Caption: Synthesis of functional copolymers through the anionic initiated polymerization of phthalaldehyde and substituted benzaldehydes.

IV. Conclusion and Future Perspectives

The applications of substituted benzaldehyde derivatives are vast and continue to expand. Their versatility as a chemical scaffold, combined with the relative ease of their synthesis and modification, ensures their continued importance in drug discovery, agricultural science, and material innovation. Future research will likely focus on the development of more complex and highly functionalized derivatives with enhanced potency and selectivity. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new applications for this remarkable class of compounds. The self-validating nature of the protocols described herein, grounded in established scientific principles, provides a solid foundation for researchers to build upon and contribute to this exciting and impactful field.

V. References

-

Adalat, B., Rahim, F., Rehman, W., Ali, Z., Rasheed, L., Khan, Y., Farghaly, T. A., Shams, S., Taha, M., Wadood, A., Shah, S. A. A., & Abdellatif, M. H. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1234. --INVALID-LINK--

-

Kim, J. H., Mahoney, N., Chan, K. L., Molyneux, R. J., & Campbell, B. C. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials, 10, 24. --INVALID-LINK--

-

Gupta, S. M., Behera, A., Jain, N. K., Tripathi, A., Rishipathak, D., Singh, S., Ahemad, N., Erol, M., & Kumar, D. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC Advances, 13(38), 26657–26673. --INVALID-LINK--

-

Gupta, S. M., Behera, A., Jain, N. K., Tripathi, A., Rishipathak, D., Singh, S., Ahemad, N., Erol, M., & Kumar, D. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC Advances, 13(38), 26657–26673. --INVALID-LINK--

-

BenchChem. (n.d.). Application of 4-Butoxybenzaldehyde in Polymer Chemistry: Detailed Application Notes and Protocols. Retrieved from --INVALID-LINK--

-

(n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. ResearchGate. Retrieved from --INVALID-LINK--

-

(2025, August 6). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. ResearchGate. Retrieved from --INVALID-LINK--

-

(n.d.). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. Royal Society of Chemistry. Retrieved from --INVALID-LINK--

-

(2023, January 27). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. ResearchGate. Retrieved from --INVALID-LINK--

-

El-Newehy, M. H., Al-Deyab, S. S., & El-Hamshary, H. (2011). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Polymers, 3(4), 1843–1859. --INVALID-LINK--

-

Gupta, S., Behera, A., Jain, N. K., Tripathi, A., Rishipathak, D., Singh, S., Ahemad, N., Erol, M., & Kumar, D. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC advances, 13(38), 26657–26673. --INVALID-LINK--

-

BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 2-(Benzyloxy)-4-fluorobenzaldehyde. Retrieved from --INVALID-LINK--

-

Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. --INVALID-LINK--

-

BenchChem. (n.d.). Benzyl-2-chloro-1H-indole-3-carbaldehyde in the Synthesis of Anticancer Agents. Retrieved from --INVALID-LINK--

-

(2025, August 7). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. ResearchGate. Retrieved from --INVALID-LINK--

-

Lee, S. E., Kim, J. E., Lee, S. G., & Kim, J. H. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 13(11), 785. --INVALID-LINK--

-

Kaitz, J. A., & Moore, J. S. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules, 46(4), 1339–1344. --INVALID-LINK--

-

Choi, G. H., Ro, J. H., Park, B. J., Lee, D. Y., Cheong, M. S., & Seo, W. D. (2016). Benzaldehyde as a new class plant growth regulator on Brassica campestris. Journal of Applied Biological Chemistry, 59(2), 159–164. --INVALID-LINK--

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2736. --INVALID-LINK--

-

(2025, February 22). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. Retrieved from --INVALID-LINK--

-

(2023, January 19). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega. Retrieved from --INVALID-LINK--

-

(n.d.). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry. Retrieved from --INVALID-LINK--

-

Kaitz, J. A., & Moore, J. S. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules, 46(4), 1339–1404. --INVALID-LINK--

-

Al-Majd, L., Al-Qatati, K., Al-Qatati, A., Al-Qatati, S., Al-Qatati, S., Al-Qatati, S., ... & Al-Qatati, S. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(19), 6543. --INVALID-LINK--

-

(2025, August 6). (PDF) Synthesis, Characterization and Antifungal Studies of Novel Substituted Benzaldehyde Derivatives of 2-Amino-6-ferrocenyl-4-phenylpyrimidine. ResearchGate. Retrieved from --INVALID-LINK--

-

Yaseen, Z., Ahmad, M., Zarrin, A., & Khan, M. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug design, development and therapy, 10, 3673–3681. --INVALID-LINK--

-

Gupta, S., Behera, A., Jain, N. K., Tripathi, A., Rishipathak, D., Singh, S., ... & Kumar, D. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC advances, 13(38), 26657-26673. --INVALID-LINK--

-

Krátký, M., Stolaříková, J., & Vinšová, J. (2020). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 25(23), 5727. --INVALID-LINK--

-

Kumar, A., Kumar, R., & Singh, P. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives. Current drug discovery technologies, 17(1), 87–91. --INVALID-LINK--

-

Van der Pijl, F., van der Vlugt, T. J. H., & van der Vlugt, J. I. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4064–4068. --INVALID-LINK--

-

Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved from --INVALID-LINK--

-

(n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich. Retrieved from --INVALID-LINK--

-

(n.d.). Acetylcholinesterase inhibition assay of the synthesized compounds on... ResearchGate. Retrieved from --INVALID-LINK--

-

Zhu, M., Chen, Y., Wang, Y., & Wang, Y. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International journal of biological macromolecules, 265(Pt 2), 131246. --INVALID-LINK--

-

Li, J., Wang, X., & Li, Y. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International journal of molecular sciences, 23(19), 11846. --INVALID-LINK--

-

Gorshkov, V., Gorshkova, A., & Gorshkova, E. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. International Journal of Molecular Sciences, 23(19), 11846. --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

safety and handling of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

An In-depth Technical Guide to the Safety and Handling of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Preamble: Navigating Data Scarcity for a Novel Compound